molecular formula C20H17NO4 B508752 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one CAS No. 409356-95-2

3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one

Cat. No. B508752
CAS RN: 409356-95-2
M. Wt: 335.4g/mol
InChI Key: VJGMNDVRUXFTTC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a 3,4-dihydro-2(1H)-quinolinone moiety . This is a heterocyclic compound with a pyrimidine moiety in the ring nucleus .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 3,4-dihydro-2(1H)-quinolinones have been synthesized using various methods . One such method involves a three-component Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea .

Scientific Research Applications

I conducted several searches to find specific scientific research applications for the compound “3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one”, also known as “6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one”. However, there is limited publicly available information on this particular compound.

Safety and Hazards

The safety data sheet for 3,4-Dihydro-2(1H)-quinolinone indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The compound, also known as 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one, exhibits a variety of activities in both peripheral and central tissues . It is known to interact with several targets, including phosphodiesterase , β-adrenergic receptors , vasopressin receptors , and serotonin and dopamine receptors . These targets play crucial roles in various physiological processes, including signal transduction, neurotransmission, and regulation of blood pressure.

Mode of Action

The compound’s interaction with its targets leads to a range of biochemical changes. For instance, its phosphodiesterase inhibition activity can increase the levels of cyclic AMP or cyclic GMP in cells, leading to altered cell signaling . Its antagonistic action on vasopressin receptors can influence water balance and blood pressure . The compound’s interaction with serotonin and dopamine receptors can affect mood and behavior .

Biochemical Pathways

The compound’s actions can affect multiple biochemical pathways. For instance, its phosphodiesterase inhibition activity can influence the cAMP and cGMP signaling pathways , leading to a variety of downstream effects . Its antagonistic action on vasopressin receptors can affect the vasopressin signaling pathway , influencing water balance and blood pressure . Its interaction with serotonin and dopamine receptors can impact the serotonin and dopamine signaling pathways , potentially affecting mood and behavior .

Result of Action

The compound’s actions result in a variety of molecular and cellular effects. For instance, its phosphodiesterase inhibition activity can lead to increased levels of cyclic AMP or cyclic GMP in cells, altering cell signaling . Its antagonistic action on vasopressin receptors can lead to changes in water balance and blood pressure . Its interaction with serotonin and dopamine receptors can lead to changes in mood and behavior .

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-16-6-7-18-15(10-16)11-17(20(23)25-18)19(22)21-9-8-13-4-2-3-5-14(13)12-21/h2-7,10-11H,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGMNDVRUXFTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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